molecular formula C15H15BrN2O3 B11667556 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11667556
M. Wt: 351.19 g/mol
InChI Key: LCXIDRTWWUASOM-CAOOACKPSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring, a bromine atom, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is usually heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to the presence of both a furan ring and a methoxy group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H15BrN2O3/c1-9-6-13(10(2)21-9)15(19)18-17-8-11-7-12(16)4-5-14(11)20-3/h4-8H,1-3H3,(H,18,19)/b17-8+

InChI Key

LCXIDRTWWUASOM-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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